N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and a carboxamide group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetyl acetone and various aromatic aldehydes . The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in ethanol . The resulting intermediate is then reacted with phenacyl bromides to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions are conducted in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its anticancer effects . Additionally, it may interact with viral enzymes, inhibiting their activity and preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with similar biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with distinct chemical properties and biological activities.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: A structural variant with unique pharmacological profiles.
Uniqueness
N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit tubulin polymerization and viral enzymes makes it a promising candidate for further research and development in the fields of medicine and biotechnology .
Properties
Molecular Formula |
C16H21N5OS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C16H21N5OS/c1-4-20(5-2)15(22)14-13(12-9-7-6-8-10-12)19-21-11(3)17-18-16(21)23-14/h6-10,13-14,19H,4-5H2,1-3H3 |
InChI Key |
BORSNJCDGRRNTD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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